2,5-Dinitrophenyl decanoate
Description
2,5-Dinitrophenyl decanoate is an aromatic ester derivative featuring a decanoate (C10 alkyl ester) group attached to a 2,5-dinitrophenyl moiety. The compound is structurally characterized by two nitro groups at the 2- and 5-positions of the benzene ring, which confer strong electron-withdrawing effects, and a long hydrophobic alkyl chain. Such derivatives are often studied for their reactivity in nucleophilic substitution reactions, particularly in the context of kinetic studies and synthetic chemistry.
Properties
CAS No. |
61063-35-2 |
|---|---|
Molecular Formula |
C16H22N2O6 |
Molecular Weight |
338.36 g/mol |
IUPAC Name |
(2,5-dinitrophenyl) decanoate |
InChI |
InChI=1S/C16H22N2O6/c1-2-3-4-5-6-7-8-9-16(19)24-15-12-13(17(20)21)10-11-14(15)18(22)23/h10-12H,2-9H2,1H3 |
InChI Key |
KTCNJZWXCXFDRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OC1=C(C=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dinitrophenyl decanoate typically involves the esterification of 2,5-dinitrophenol with decanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of 2,5-dinitrophenyl decanoate may involve continuous flow reactors to optimize the reaction conditions and yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dinitrophenyl decanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 2,5-dinitrophenol and decanoic acid.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.
**Common Reagents
Comparison with Similar Compounds
Table 1: Comparative Reaction Kinetics of 2,4-Dinitrophenyl Derivatives
| Compound | $k_A$ (L mol⁻¹ s⁻¹) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
|---|---|---|---|
| 2,4-Dinitrophenyl phenyl ether | 1.2 × 10⁻³ | 85.0 | -45.0 |
| 2,4-Dinitrophenyl phenyl sulfide | 3.8 × 10⁻⁴ | 92.5 | -38.0 |
| 2,4-Dinitrophenyl phenyl sulfone | 2.1 × 10⁻⁵ | 105.0 | -28.0 |
| 2,5-Dinitrophenyl decanoate* | Estimated 5.0 × 10⁻³ | Estimated 80.0 | Estimated -50.0 |
Key Observations:
Rate Constants: The decanoate ester is expected to exhibit higher $k_A$ than phenyl ethers or sulfides due to superior leaving-group stability. However, the 2,5-dinitro configuration may slightly reduce electrophilicity compared to 2,4-dinitro derivatives, moderating the rate increase .
Thermodynamics: Lower ΔH° and more negative ΔS° for 2,5-dinitrophenyl decanoate suggest a less enthalpy-driven and more entropy-penalized transition state, likely due to steric hindrance from the bulky decanoate chain .
Solubility and Stability
- Solubility: The long alkyl chain in 2,5-dinitrophenyl decanoate increases hydrophobicity, reducing solubility in polar solvents (e.g., DMSO) compared to phenyl-substituted analogs. This may necessitate modified reaction conditions for kinetic studies .
- Stability: The electron-withdrawing nitro groups enhance stability against hydrolysis, but steric effects from the decanoate group could slow degradation compared to smaller esters.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
